N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
CAS No.: 1260905-99-4
Cat. No.: VC4361222
Molecular Formula: C21H15Cl2N3O3S
Molecular Weight: 460.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260905-99-4 |
|---|---|
| Molecular Formula | C21H15Cl2N3O3S |
| Molecular Weight | 460.33 |
| IUPAC Name | N-(3-chlorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C21H15Cl2N3O3S/c1-24(15-6-2-4-13(22)10-15)18(27)12-25-17-8-9-30-19(17)20(28)26(21(25)29)16-7-3-5-14(23)11-16/h2-11H,12H2,1H3 |
| Standard InChI Key | GRPLRMUUYXSGOV-UHFFFAOYSA-N |
| SMILES | CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Introduction
Synthesis and Preparation
The synthesis of such a compound would typically involve multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and the attachment of the acetamide and chlorophenyl groups. Common methods might include condensation reactions and nucleophilic substitutions.
Research Findings and Applications
Without specific data on this compound, we can consider related compounds for insights into potential applications:
| Compound Type | Potential Applications |
|---|---|
| Thieno[3,2-d]pyrimidines | Antimicrobial, anticancer, antiviral agents |
| Acetamide Derivatives | Various biological activities, including enzyme inhibition |
Future Directions
Future studies should focus on synthesizing the compound and evaluating its chemical and biological properties. This could involve collaborations between organic chemists and pharmacologists to explore its potential therapeutic uses.
Given the lack of specific data, the following table provides a hypothetical outline of what might be expected for similar compounds:
| Property | Expected Value |
|---|---|
| Molecular Formula | C_{x}H_{y}Cl_{z}N_{w}O_{v}S |
| Molecular Weight | Significant (likely >400 g/mol) |
| Physical Properties | Requires experimental determination |
| Biological Activity | Potential antimicrobial, anticancer, or antiviral properties |
This outline highlights the need for detailed experimental work to fully characterize this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume